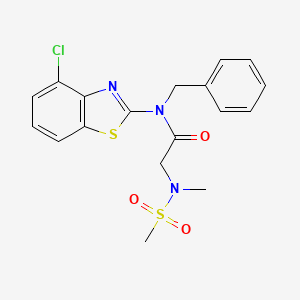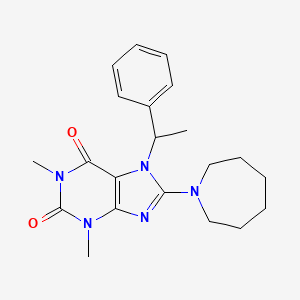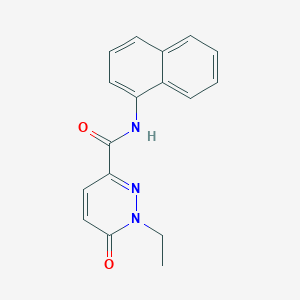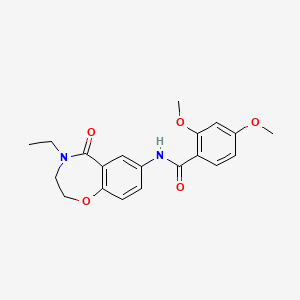![molecular formula C20H26N2O4S2 B6578112 N-[2-(2-methoxyphenyl)ethyl]-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide CAS No. 1040635-21-9](/img/structure/B6578112.png)
N-[2-(2-methoxyphenyl)ethyl]-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-methoxyphenyl)ethyl]-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide (NMPTSA) is an organic compound of the amide class. It is a white solid with a molecular weight of 439.53 g/mol. NMPTSA is a synthetic compound synthesized from the reaction of 2-methoxyphenylacetic acid, thiophene-2-sulfonyl chloride, and piperidine. It has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
科学研究应用
N-[2-(2-methoxyphenyl)ethyl]-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been studied as a potential inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin, dopamine, and norepinephrine. In biochemistry, this compound has been studied as a potential inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. In pharmacology, this compound has been studied as a potential inhibitor of the enzyme aromatase, which is involved in the synthesis of estrogen.
作用机制
N-[2-(2-methoxyphenyl)ethyl]-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide is believed to act as an inhibitor of enzymes by binding to the active sites of the enzymes, thus preventing them from carrying out their normal functions. This compound is believed to act as an inhibitor of acetylcholinesterase by binding to the active site of the enzyme and preventing it from breaking down the neurotransmitter acetylcholine. This compound is believed to act as an inhibitor of monoamine oxidase by binding to the active site of the enzyme and preventing it from breaking down the neurotransmitters serotonin, dopamine, and norepinephrine. This compound is believed to act as an inhibitor of cyclooxygenase-2 by binding to the active site of the enzyme and preventing it from producing prostaglandins. This compound is believed to act as an inhibitor of aromatase by binding to the active site of the enzyme and preventing it from synthesizing estrogen.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that this compound can inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase could lead to an increase in the levels of acetylcholine, which could have a variety of effects on biochemical and physiological processes. In vitro studies have also shown that this compound can inhibit the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin, dopamine, and norepinephrine. This inhibition of monoamine oxidase could lead to an increase in the levels of these neurotransmitters, which could have a variety of effects on biochemical and physiological processes. In vitro studies have also shown that this compound can inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. This inhibition of cyclooxygenase-2 could lead to a decrease in the production of prostaglandins, which could have a variety of effects on biochemical and physiological processes. In vitro studies have also shown that this compound can inhibit the enzyme aromatase, which is involved in the synthesis of estrogen. This inhibition of aromatase could lead to a decrease in the synthesis of estrogen, which could have a variety of effects on biochemical and physiological processes.
实验室实验的优点和局限性
N-[2-(2-methoxyphenyl)ethyl]-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide has several advantages and limitations for use in laboratory experiments. One advantage of this compound is that it is a synthetic compound and can be synthesized in the laboratory, making it readily available for use in experiments. Another advantage of this compound is that it has been studied for its potential effects on biochemical and physiological processes, making it a useful tool for studying these processes. One limitation of this compound is that it is a synthetic compound and may not have the same effects as naturally occurring compounds. Another limitation of this compound is that it has not been extensively studied and its effects on biochemical and physiological processes are not yet fully understood.
未来方向
Future research on N-[2-(2-methoxyphenyl)ethyl]-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide could include further studies of its effects on biochemical and physiological processes. These studies could include in vivo studies to determine the effects of this compound on animals or humans. Additionally, further studies of the mechanism of action of this compound could be conducted to understand how it binds to enzymes and inhibits their activity. Finally, further studies of the synthesis of this compound could be conducted to optimize the synthesis process and make it more efficient.
合成方法
N-[2-(2-methoxyphenyl)ethyl]-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide is synthesized from the reaction of 2-methoxyphenylacetic acid, thiophene-2-sulfonyl chloride, and piperidine. The synthesis of this compound is a multi-step process which begins with the reaction of 2-methoxyphenylacetic acid with thiophene-2-sulfonyl chloride in the presence of a base, such as sodium hydroxide, to form the intermediate amide. This intermediate amide is then reacted with piperidine in the presence of a base, such as sodium hydroxide, to form the final product, this compound. The reaction is carried out in a solvent, such as dichloromethane, and the reaction is typically completed within 30 minutes.
属性
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-26-18-9-3-2-7-16(18)11-12-21-19(23)15-17-8-4-5-13-22(17)28(24,25)20-10-6-14-27-20/h2-3,6-7,9-10,14,17H,4-5,8,11-13,15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEISCBHEPHAFJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-methoxyphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6578050.png)
![2-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6578053.png)
![8-[(2-hydroxypropyl)sulfanyl]-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6578056.png)
![7-[3-(2-chlorophenoxy)-2-hydroxypropyl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6578067.png)


![N-benzyl-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6578105.png)

![N-(2-ethoxyphenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide](/img/structure/B6578126.png)

![2-(2-fluorophenoxy)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]propanamide](/img/structure/B6578137.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B6578148.png)
![N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B6578155.png)